physicochemical properties of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
physicochemical properties of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
An In-Depth Technical Guide to the Physicochemical and Mechanistic Profiling of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Executive Summary
In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors1[1]. Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1260384-52-8) represents an advanced, highly functionalized building block designed to overcome the pharmacokinetic and metabolic liabilities of unsubstituted azaindoles.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, explain the causality behind its specific substitution pattern, and provide self-validating protocols for its characterization and downstream functionalization in drug discovery workflows.
Physicochemical and Electronic Profiling
The strategic placement of substituents on the 7-azaindole core dictates its behavior in biological systems. The 6-fluoro and 5-methyl carboxylate groups are not arbitrary; they are meticulously chosen to modulate the electronic distribution of the heterocycle.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Significance |
| Chemical Name | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Standard IUPAC nomenclature. |
| CAS Number | 1260384-52-8 | Unique identifier for sourcing and tracking2[2]. |
| Molecular Formula | C9H7FN2O2 | Defines atomic composition. |
| Molecular Weight | 194.16 g/mol | Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5. |
| SMILES | O=C(C1=CC2=C(NC=C2)N=C1F)OC | Machine-readable structural representation. |
| Topological Polar Surface Area | 54.99 Ų | Optimal for membrane permeability (target < 90 Ų for CNS penetration). |
| Hydrogen Bond Donors | 1 (Pyrrole NH) | Critical for interacting with the kinase hinge region. |
| Hydrogen Bond Acceptors | 4 (Pyridine N, F, Ester O, Ester C=O) | Facilitates diverse binding modes and solubility. |
The Causality of Substitution
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The 6-Fluoro Effect (Metabolic & pKa Modulation): Unsubstituted 7-azaindoles are susceptible to cytochrome P450-mediated oxidation at the electron-rich C-6 position. The introduction of a highly electronegative fluorine atom forms a robust C-F bond, effectively blocking this metabolic "soft spot." Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom drastically lowers the basicity (pKa) of the adjacent pyridine nitrogen. High basicity in kinase inhibitors frequently leads to off-target hERG channel inhibition (cardiotoxicity); thus, the 6-fluoro group acts as a critical safety feature.
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The 5-Methyl Carboxylate Handle: The methyl ester serves a dual purpose. Electronically, it further depletes electron density from the core, synergizing with the fluorine atom. Synthetically, it acts as a stable protecting group during upstream cross-coupling reactions and provides an orthogonal handle for late-stage saponification and amidation to explore the solvent-exposed regions of the kinase target.
Mechanistic Role in Drug Design: Kinase Hinge Binding
The structural similarity between 7-azaindoles and the adenine ring of ATP makes them exceptional hinge-binding motifs3[3]. The binding typically occurs via a bidentate hydrogen bond system with the backbone amides of the kinase hinge region (specifically the GK+1 and GK+3 residues relative to the gatekeeper).
Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just the how, but the why behind each methodological choice.
Protocol 1: Potentiometric Determination of pKa
Objective: To empirically validate the inductive effect of the 6-fluoro group on the pyridine nitrogen's basicity. Causality: Standard aqueous titration fails due to the compound's lipophilicity. A co-solvent system is required, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.
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Preparation: Prepare a 1.0 mM solution of the compound in a standardized ionic strength background (0.15 M KCl) using 20% v/v methanol to ensure complete dissolution.
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Acidification: Titrate the solution with standardized 0.1 M HCl down to pH 2.0. Reasoning: This ensures the pyridine nitrogen is fully protonated prior to the measurement phase.
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Titration: Under a continuous argon purge (to prevent atmospheric CO2 from forming carbonic acid and skewing the data), titrate with standardized 0.1 M KOH up to pH 12.0.
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Data Analysis: Utilize a Bjerrum difference plot to calculate the pKa. The 6-fluoro substitution should yield a pyridine N pKa of < 2.0, confirming its low basicity and reduced hERG liability.
Protocol 2: Late-Stage Functionalization (Library Synthesis)
Objective: Convert the 5-methyl ester into diverse amides to probe structure-activity relationships (SAR)4[4].
Caption: Late-stage functionalization workflow for converting the 5-carboxylate to target amides.
Step-by-Step Methodology:
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Saponification: Dissolve 1.0 equivalent of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in a 3:1 mixture of THF/H2O. Add 3.0 equivalents of LiOH·H2O. Stir at 25°C for 4 hours. Causality: THF ensures solubility of the lipophilic ester, while water dissolves the inorganic base. Ambient temperature prevents degradation of the electron-deficient azaindole core.
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Workup: Acidify the reaction mixture with 1M HCl to pH 3-4. This neutralizes the lithium carboxylate, causing the free carboxylic acid (CAS: 1260383-90-1) to precipitate. Filter and dry under high vacuum.
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Activation: Dissolve 1.0 eq of the resulting carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes. Causality: HATU is specifically chosen over EDC/HOBt because it is vastly superior at activating electron-deficient aromatic carboxylic acids, preventing unreacted starting material.
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Coupling: Add 1.2 eq of the target primary or secondary amine. Stir at 25°C for 2 hours.
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Purification: Quench with water, extract the organic layer with Ethyl Acetate, wash with brine to remove residual DMF, and purify the target amides via reverse-phase preparative HPLC.
References
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
- 1260384-52-8 | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxyl
- Azaindoles in Medicinal Chemistry - PharmaBlock. PharmaBlock.
- 1260383-90-1|6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid - BLDpharm. BLD Pharm.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 1260384-52-8 | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Ambeed.com [ambeed.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 1260383-90-1|6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
